molecular formula C25H28N6O2 B2801037 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 359697-80-6

7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2801037
CAS RN: 359697-80-6
M. Wt: 444.539
InChI Key: YSEIUTKCFYNVNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C24H26N6O2. The molecular weight is 430.512.

Scientific Research Applications

Affinity for Serotonin and Dopamine Receptors

  • Compounds structurally related to "7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" have shown affinity for various serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine D2 receptors, which are significant in pharmacological research for their roles in neurological processes (Chłoń-Rzepa et al., 2016).

Potential Antipsychotic Activity

  • A series of arylpiperazinylalkyl derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have demonstrated potential antipsychotic activity due to their binding affinities for multiple serotonin and dopamine receptors, suggesting their utility in treating disorders such as schizophrenia (Chłoń-Rzepa et al., 2016).

Antiasthmatic Agents

  • Xanthene derivatives, including compounds structurally related to 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been explored for antiasthmatic properties. They demonstrated significant pulmonary vasodilator activity, showing promise as potential antiasthmatic compounds (Bhatia et al., 2016).

Anti-Proliferative Agents in Cancer

  • Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, synthesized from related purine dione compounds, showed potent anti-proliferative activity against several human cancer cell lines. This suggests their potential application in cancer therapy (Sucharitha et al., 2021).

Safety and Hazards

For safety measures, it is recommended to immediately remove any clothing contaminated by the product . It’s also advised to move out of the dangerous area .

properties

IUPAC Name

7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-27-22-21(23(32)28(2)25(27)33)31(18-20-11-7-4-8-12-20)24(26-22)30-15-13-29(14-16-30)17-19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIUTKCFYNVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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